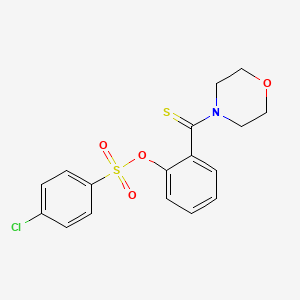![molecular formula C19H23NO B5180826 3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)
3-[(4-benzyl-1-piperidinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzyl-1-piperidinyl)methyl]phenol, also known as BPMP, is a chemical compound that has been widely used in scientific research for its unique properties. BPMP is a phenol derivative that has a piperidine ring attached to it. This compound has been studied extensively due to its ability to act as a ligand for various receptors in the body.
作用機序
3-[(4-benzyl-1-piperidinyl)methyl]phenol acts as a ligand for various receptors in the body. It binds to the receptors and activates them, leading to a cascade of biochemical and physiological effects. The specific mechanism of action of 3-[(4-benzyl-1-piperidinyl)methyl]phenol varies depending on the receptor it binds to.
Biochemical and Physiological Effects:
3-[(4-benzyl-1-piperidinyl)methyl]phenol has been shown to have various biochemical and physiological effects on the body. It has been shown to increase dopamine release and enhance synaptic plasticity in the brain. 3-[(4-benzyl-1-piperidinyl)methyl]phenol has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and cellular stress response.
実験室実験の利点と制限
3-[(4-benzyl-1-piperidinyl)methyl]phenol has several advantages for lab experiments. It is a highly specific ligand for various receptors, which allows for precise studies of ligand-receptor interactions. 3-[(4-benzyl-1-piperidinyl)methyl]phenol is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-[(4-benzyl-1-piperidinyl)methyl]phenol has some limitations for lab experiments. Its effects on the body can be complex and multifaceted, making it difficult to study in isolation. Additionally, 3-[(4-benzyl-1-piperidinyl)methyl]phenol has a relatively short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for research on 3-[(4-benzyl-1-piperidinyl)methyl]phenol. One direction is to study its effects on other receptors in the body and to investigate its potential therapeutic applications. Another direction is to explore the use of 3-[(4-benzyl-1-piperidinyl)methyl]phenol as a tool for studying the mechanisms of ligand-receptor interactions. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-[(4-benzyl-1-piperidinyl)methyl]phenol and its potential limitations for lab experiments.
合成法
3-[(4-benzyl-1-piperidinyl)methyl]phenol can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperidine with paraformaldehyde and phenol. The reaction mixture is then refluxed in the presence of a catalyst and a solvent to obtain 3-[(4-benzyl-1-piperidinyl)methyl]phenol. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
3-[(4-benzyl-1-piperidinyl)methyl]phenol has been used extensively in scientific research as a ligand for various receptors in the body. It has been studied for its ability to bind to the dopamine D1 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. 3-[(4-benzyl-1-piperidinyl)methyl]phenol has also been used as a tool to study the effects of ligand-receptor interactions on the body.
特性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-8-4-7-18(14-19)15-20-11-9-17(10-12-20)13-16-5-2-1-3-6-16/h1-8,14,17,21H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRMZYUAVIIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)

![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)
